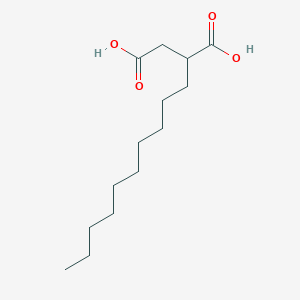

Decyl hydrogen succinate

Übersicht

Beschreibung

Decyl hydrogen succinate, also known as decylsuccinic acid, is an organic compound with the molecular formula C₁₄H₂₆O₄. It is a derivative of succinic acid where one of the hydrogen atoms of the carboxyl group is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decyl hydrogen succinate can be synthesized through the esterification of succinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Decyl hydrogen succinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decyl succinate.

Reduction: Reduction reactions can convert it back to succinic acid and decanol.

Substitution: The decyl group can be substituted with other alkyl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and strong bases like sodium hydride are typically used.

Major Products Formed:

Oxidation: Decyl succinate.

Reduction: Succinic acid and decanol.

Substitution: Various alkyl-substituted succinic acids.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Plasticizers:

Decyl hydrogen succinate serves as a plasticizer in polymer formulations. Its lower toxicity compared to traditional plasticizers like phthalates makes it an attractive alternative in producing flexible plastics. This compound enhances the flexibility and processability of polymers without compromising safety.

2. Surfactants:

As a surfactant, this compound can improve the wetting properties of formulations. It is used in detergents and cleaning products due to its ability to reduce surface tension and enhance solubilization of oils and fats.

Biological Applications

1. Drug Delivery Systems:

this compound has potential applications in drug delivery due to its biocompatibility. Research indicates that it may interact favorably with biological membranes, facilitating the transport of therapeutic agents into cells. Its non-toxic profile supports further exploration in biomedical applications.

2. Membrane Stabilization:

In biochemistry, this compound is utilized for membrane stabilization in liposome formulations. This application is crucial for drug delivery systems where maintaining the integrity of lipid membranes is essential for effective drug encapsulation and release.

Case Study 1: Use as a Plasticizer

A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) formulations significantly improved flexibility while maintaining mechanical strength. The results indicated a reduction in volatility compared to traditional plasticizers, enhancing product longevity.

Case Study 2: Drug Delivery

Research involving the use of this compound in liposomal formulations showed improved drug encapsulation efficiency and release profiles for anticancer agents. The study highlighted its potential to enhance therapeutic efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of decyl hydrogen succinate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release succinic acid and decanol, which can participate in metabolic pathways. Succinic acid is a key intermediate in the tricarboxylic acid cycle, playing a crucial role in cellular respiration and energy production.

Vergleich Mit ähnlichen Verbindungen

- Octyl hydrogen succinate

- Hexadecyl hydrogen succinate

- Butyl hydrogen succinate

Comparison: this compound is unique due to its specific decyl group, which imparts distinct physical and chemical properties compared to its analogs. For instance, octyl hydrogen succinate has a shorter alkyl chain, resulting in different solubility and reactivity characteristics. Hexathis compound, with a longer alkyl chain, exhibits higher hydrophobicity and different applications in surfactant production.

Biologische Aktivität

Decyl hydrogen succinate (DHS) is a compound derived from succinic acid, which has garnered attention for its potential biological activities. This article delves into the biological activity of DHS, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is an ester formed from decanol and succinic acid. It is part of a broader class of compounds known as succinates, which have been studied for their roles in metabolism and cellular signaling. The biological activity of DHS can be attributed to its ability to interact with various biochemical pathways, particularly those involving succinate metabolism.

- Succinate Metabolism : DHS may influence metabolic pathways through its role as a succinate derivative. Succinate itself is known to act as a signaling molecule in various biological contexts, including its involvement in the regulation of hypoxia-inducible factors (HIFs) and modulation of mitochondrial function .

- Enzymatic Interactions : Research indicates that compounds like DHS can affect the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle. For instance, succinate dehydrogenase (SDH), which catalyzes the conversion of succinate to fumarate, is crucial for cellular respiration and energy production .

- Cell Signaling : DHS may also interact with G-protein coupled receptors (GPCRs), similar to other succinates, potentially influencing cell signaling pathways related to inflammation and cell survival .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Some studies suggest that succinates can exhibit bactericidal effects, although specific data on DHS's antimicrobial efficacy remains limited .

- Neuroprotective Effects : Research indicates that succinate accumulation can modulate neuroprotection during ischemic events by influencing neuronal signaling pathways and reducing oxidative stress .

- Metabolic Regulation : DHS may play a role in metabolic regulation by affecting mitochondrial function and energy homeostasis within cells .

Case Study 1: Neuroprotection in Ischemia

A study investigated the role of succinate in cerebral ischemia and found that exogenous administration of succinate derivatives could enhance neuroprotection by modulating Cdc42 GTPase activity. This effect was linked to reduced neuronal apoptosis and improved recovery outcomes following ischemic injury .

Case Study 2: Antimicrobial Activity

In vitro studies have explored the antimicrobial effects of various succinates against pathogenic bacteria. While specific data on DHS are sparse, related compounds have demonstrated significant bactericidal activity, suggesting potential applications for DHS in antimicrobial formulations .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-decylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFYPFLCEFLXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948140 | |

| Record name | 2-Decylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-33-8 | |

| Record name | 2-Decylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.